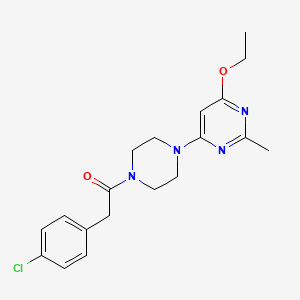![molecular formula C26H26N4O2S B2656863 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide CAS No. 1242866-95-0](/img/no-structure.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Efficient Synthesis Methods : Novel synthesis routes for pyrido[4,3-d]pyrimidines and related compounds have been developed, highlighting their potential in creating pharmacologically active molecules. Such methodologies could be applicable to the synthesis and modification of the compound of interest for enhanced biological activity or specificity (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Anticancer and Anti-angiogenic Properties : Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications. This indicates that structurally related compounds, including the one , may possess similar bioactivities and could be explored for cancer therapy applications (Kambappa et al., 2017).
Antimicrobial Activity : The development of new pyridothienopyrimidines and pyridothienotriazines with proven in vitro antimicrobial activities highlights the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents. These findings suggest that the compound , due to its structural similarities, might also be explored for antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(2-phenylethyl)piperidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "2-phenylethylamine", "ethyl chloroformate", "triethylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 4-(4-chlorophenylamino)thiophene-2-carboxylic acid by reacting 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium borohydride and acetic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid by reacting 4-(4-chlorophenylamino)thiophene-2-carboxylic acid with piperidine and ethyl chloroformate in the presence of triethylamine.", "Step 3: Synthesis of N-(2-phenylethyl)piperidine-3-carboxylic acid by reacting phenylacetic acid with 2-phenylethylamine in the presence of hydrochloric acid and sodium bicarbonate.", "Step 4: Coupling of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with N-(2-phenylethyl)piperidine-3-carboxylic acid in the presence of triethylamine and ethyl acetate to form the final product." ] } | |
CAS RN |
1242866-95-0 |
Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.58 |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32) |
InChI Key |
BUKCAYKYXXVFBS-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2656780.png)
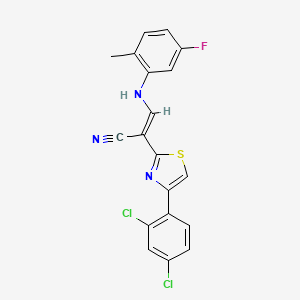

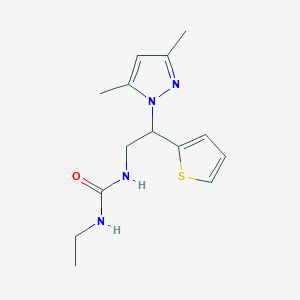
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2656787.png)
![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)
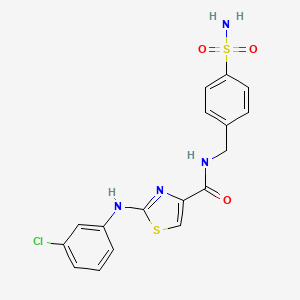

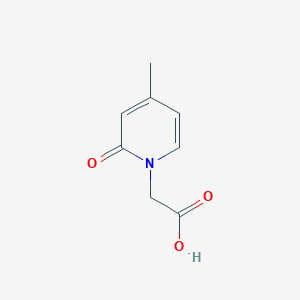
![1'-(1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2656796.png)
![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)
